molecular formula C6H12N2S B8723741 2-(methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine CAS No. 3358-41-6

2-(methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine

Cat. No. B8723741
M. Wt: 144.24 g/mol
InChI Key: APZLFZUMHUZNIJ-UHFFFAOYSA-N
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Patent
US07691892B2

Procedure details

Methyl iodide (0.55 ml, 1.15 mmol) was added to a solution of 1,3-diazepane-2-thione (1.00 g, 7.68 mmol) in acetone (8 ml). The reaction mixture was refluxed for 15 min. EtOH was added to the hot solution to dissolve the solids. After cooling to r.t. hex. was added and the precipitate was collected by filtration, washed with hex. and dried to give 1.79 g (86%) crude title compound which was used directly in the next step.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[NH:3]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5][C:4]1=[S:10].[CH3:11]CO>CC(C)=O>[CH3:11][S:10][C:4]1[NH:3][CH2:9][CH2:8][CH2:7][CH2:6][N:5]=1

Inputs

Step One
Name
Quantity
0.55 mL
Type
reactant
Smiles
CI
Name
Quantity
1 g
Type
reactant
Smiles
N1C(NCCCC1)=S
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 15 min
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with hex
CUSTOM
Type
CUSTOM
Details
and dried

Outcomes

Product
Name
Type
product
Smiles
CSC=1NCCCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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